molecular formula C38H34N2O4 B13147947 Trt-Dab(Fmoc)-OH

Trt-Dab(Fmoc)-OH

Cat. No.: B13147947
M. Wt: 582.7 g/mol
InChI Key: JMFPYXLXMLDIOH-DHUJRADRSA-N
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Description

Trt-Dab(Fmoc)-OH, also known as Trityl-Dab(Fmoc)-OH, is a compound used in peptide synthesis. It is a derivative of the amino acid 2,4-diaminobutyric acid (Dab) and is protected by two groups: the trityl (Trt) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the assembly of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trt-Dab(Fmoc)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The trityl group is introduced to protect the primary amino group, while the Fmoc group is used to protect the secondary amino group. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like diisopropylethylamine to facilitate the protection reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The purity of the final product is ensured through various purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Trt-Dab(Fmoc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the trityl and Fmoc protecting groups.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: The trityl group is typically removed using trifluoroacetic acid (TFA), while the Fmoc group is removed using piperidine in dimethylformamide (DMF).

    Coupling: Common reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling additives like hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions.

Scientific Research Applications

Trt-Dab(Fmoc)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of peptides and peptidomimetics.

    Biology: Helps in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Used in the development of peptide-based drugs and therapeutic agents.

    Industry: Employed in the production of synthetic peptides for various applications, including cosmetics and food additives.

Mechanism of Action

The mechanism of action of Trt-Dab(Fmoc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The trityl group protects the primary amino group, while the Fmoc group protects the secondary amino group. These groups are removed at specific stages to allow for the sequential addition of amino acids.

Comparison with Similar Compounds

Similar Compounds

    Trt-Lys(Fmoc)-OH: Similar structure but with lysine instead of 2,4-diaminobutyric acid.

    Trt-Orn(Fmoc)-OH: Contains ornithine instead of 2,4-diaminobutyric acid.

Uniqueness

Trt-Dab(Fmoc)-OH is unique due to the presence of the 2,4-diaminobutyric acid moiety, which provides distinct properties in peptide synthesis. The combination of trityl and Fmoc protecting groups allows for selective deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides.

Properties

Molecular Formula

C38H34N2O4

Molecular Weight

582.7 g/mol

IUPAC Name

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)butanoic acid

InChI

InChI=1S/C38H34N2O4/c41-36(42)35(24-25-39-37(43)44-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35,40H,24-26H2,(H,39,43)(H,41,42)/t35-/m0/s1

InChI Key

JMFPYXLXMLDIOH-DHUJRADRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Origin of Product

United States

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